326855-45-2
CAS No.: 326855-45-2
Cat. No.: VC0549740
Molecular Formula: C₁₀₅H₁₈₈N₃₄O₂₁
Molecular Weight: 2262.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326855-45-2 |
---|---|
Molecular Formula | C₁₀₅H₁₈₈N₃₄O₂₁ |
Molecular Weight | 2262.83 |
Introduction
Chemical Structure and Properties
OV-1, sheep possesses specific chemical and physical properties that contribute to its antimicrobial activity:
Amino Acid Sequence
The peptide consists of a defined sequence of amino acids that gives it its unique properties:
Property | Description |
---|---|
Sequence (Single Letter Code) | KNLRRIIRKIIHIIKKYG |
Sequence (3 Letter Code) | H-Lys-Asn-Leu-Arg-Arg-Ile-Ile-Arg-Lys-Ile-Ile-His-Ile-Ile-Lys-Lys-Tyr-Gly-OH |
Molecular Weight | 2262.9 Da |
Structure | α-helical peptide |
Purity (Commercial) | > 95% by HPLC |
Table 1: Chemical properties of OV-1, sheep (CAS No. 326855-45-2)
Physical Properties
The peptide adopts an α-helical conformation, which is critical for its antimicrobial activity. This structural feature allows the peptide to interact with and disrupt bacterial cell membranes, leading to cell death . Commercial preparations are typically supplied at high purity (>95% by HPLC), making them suitable for research and potential pharmaceutical applications .
Origin and Development
Derivation from SMAP29
OV-1, sheep is derived from SMAP29 (Sheep Myeloid Antimicrobial Peptide 29), a cathelicidin-derived peptide originally deduced from sheep myeloid mRNA . SMAP29 itself is a potent antimicrobial agent with activity against a wide range of pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF) .
Development History
The development of OV-1 represents part of ongoing research into antimicrobial peptides as potential alternatives to conventional antibiotics. Researchers developed OV-1 as a congener of SMAP29, seeking to maintain or improve antimicrobial efficacy while potentially reducing toxicity or enhancing stability . The peptide was designed to retain the essential structural features responsible for antimicrobial activity while optimizing other properties.
Antimicrobial Activity
Spectrum of Activity
OV-1, sheep demonstrates significant antimicrobial activity against multiple bacterial pathogens, with particular efficacy against Pseudomonas aeruginosa. This bacterium is of special clinical importance due to its association with chronic respiratory inflammation in cystic fibrosis patients and its notorious resistance to many conventional antibiotics .
Activity Against Drug-Resistant Strains
One of the most promising aspects of OV-1, sheep is its ability to inhibit antibiotic-resistant bacterial strains. Research has shown activity against:
The efficacy against these resistant pathogens positions OV-1 as a potential candidate for addressing the growing global challenge of antimicrobial resistance.
Mechanism of Action
Membrane Disruption
Like many antimicrobial peptides, OV-1, sheep is believed to exert its antimicrobial effects primarily through interaction with and disruption of bacterial cell membranes. The α-helical structure allows the peptide to interact with the lipid bilayer of bacterial membranes, leading to membrane destabilization and ultimately cell death .
Selectivity
The mechanism by which antimicrobial peptides like OV-1 selectively target bacterial cells while sparing host cells is based on differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids on their outer surface, which attracts the positively charged antimicrobial peptides. This selectivity is crucial for therapeutic applications, as it minimizes potential toxicity to host cells .
Comparison with Related Peptides
OV-1, sheep is one of several congeners derived from SMAP29. The parent peptide, SMAP29, is a 29-amino acid antimicrobial peptide with broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as some fungi including Cryptococcus neoformans .
Relationship to SMAP29
SMAP29 possesses even broader antimicrobial activity than OV-1, being effective against multiple antibiotic-resistant clinical isolates including MRSA, VREF, and mucoid Pseudomonas aeruginosa associated with chronic respiratory inflammation in cystic fibrosis patients . Additionally, SMAP29 has demonstrated activity against fungi, particularly Cryptococcus neoformans isolated from immunocompromised patients .
Other Ovispirin Peptides
OV-1 belongs to a family of ovispirin peptides derived from SMAP29. Research has investigated multiple variants (OV-1 through OV-16) with varying amino acid sequences and antimicrobial properties . These variations allow researchers to explore structure-activity relationships and potentially optimize peptides for specific clinical applications.
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Container | Keep vial tightly capped at all times |
Handling | Minimize freeze-thaw cycles |
Reconstitution | Follow manufacturer's specific guidelines |
Table 2: Storage and handling recommendations for OV-1, sheep
Future Research Directions and Applications
Challenges and Considerations
Despite their promise, antimicrobial peptides like OV-1 face several challenges in clinical development:
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Potential for hemolytic activity or other toxicities
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Stability concerns in biological fluids
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Manufacturing costs and scalability issues
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Delivery challenges for systemic applications
Ongoing research continues to address these challenges through various approaches, including structural modifications, formulation strategies, and innovative delivery systems .
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